N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex heterocyclic compound that combines the structural features of benzimidazole, tetrazole, and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. The initial step often includes the formation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or other aldehydes . The tetrazole ring can be introduced through cyclization reactions involving nitriles and azides under appropriate conditions . The final step involves the coupling of the benzimidazole and tetrazole moieties with the pyridine ring, often using coupling agents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting enzymes or modulating receptor activity . The tetrazole and pyridine rings may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad-spectrum biological activities.
Tetrazole derivatives: Used in pharmaceuticals for their bioisosteric properties.
Pyridine derivatives: Commonly found in drugs and agrochemicals.
Uniqueness
N-[(1-methyl-1H-benzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide is unique due to its combination of three distinct heterocyclic rings, which may confer enhanced biological activity and specificity compared to compounds containing only one or two of these rings .
Properties
Molecular Formula |
C15H13N7O |
---|---|
Molecular Weight |
307.31 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]tetrazolo[1,5-a]pyridine-7-carboxamide |
InChI |
InChI=1S/C15H13N7O/c1-21-12-5-3-2-4-11(12)17-14(21)9-16-15(23)10-6-7-22-13(8-10)18-19-20-22/h2-8H,9H2,1H3,(H,16,23) |
InChI Key |
FSWCWTCFIBLWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC4=NN=NN4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.